2,6-Dimethylbenzoyl chloride

Catalog No.
S704614
CAS No.
21900-37-8
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylbenzoyl chloride

CAS Number

21900-37-8

Product Name

2,6-Dimethylbenzoyl chloride

IUPAC Name

2,6-dimethylbenzoyl chloride

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3

InChI Key

CFLAYISSADVCJH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C(=O)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)Cl

Organic Synthesis:

  • Precursor for 2,6-Dimethylbenzoic Acid: 2,6-Dimethylbenzoyl chloride can be readily hydrolyzed to form 2,6-dimethylbenzoic acid, a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers [].

Material Science:

  • Crosslinking Agent: The reactive acyl chloride group (COCl) in 2,6-dimethylbenzoyl chloride makes it a potential candidate as a crosslinking agent for polymers. Crosslinking strengthens and improves the properties of polymers by forming covalent bonds between individual polymer chains [].

Synthesis of Functionalized Aromatic Compounds:

  • Aromatic substitution: The reactive acyl chloride group can participate in Friedel-Crafts acylation reactions, allowing the introduction of a 2,6-dimethylbenzoyl group onto aromatic rings of various organic molecules. This functionalization strategy can be used to create novel materials with tailored properties.
  • Limited research: Currently, there is limited publicly available information on the specific research applications of 2,6-dimethylbenzoyl chloride.
  • Further research needed: More research is needed to fully explore its potential in various scientific fields.

Safety Considerations:

  • Corrosive and irritant: 2,6-Dimethylbenzoyl chloride is a corrosive and irritant compound, posing significant health risks. It requires proper handling and safety precautions according to established laboratory protocols [].

2,6-Dimethylbenzoyl chloride is an aromatic acyl chloride with the chemical formula C₉H₉ClO. It is characterized by a benzene ring substituted with two methyl groups at the 2 and 6 positions and a carbonyl chloride functional group. The compound has a CAS Registry Number of 21900-37-8 and is known for its reactivity due to the presence of the acyl chloride functional group, which makes it an effective acylating agent in various

This compound is primarily involved in electrophilic aromatic substitution reactions. The chlorine atom in 2,6-dimethylbenzoyl chloride can be substituted by various nucleophiles. Key reactions include:

  • Friedel-Crafts Acylation: This reaction allows the introduction of an acyl group into an aromatic ring, utilizing 2,6-dimethylbenzoyl chloride as an acylating agent .
  • Hydrolysis: In the presence of water, 2,6-dimethylbenzoyl chloride can hydrolyze to form 2,6-dimethylbenzoic acid and hydrochloric acid .
  • Solvolysis: The compound undergoes solvolysis in polar solvents, where it can form acylium ions that participate in further reactions .

While specific biological activities of 2,6-dimethylbenzoyl chloride are not extensively documented, compounds containing acyl chlorides often exhibit antimicrobial properties. Additionally, they can act as intermediates in the synthesis of pharmaceuticals and agrochemicals. The reactivity of this compound suggests potential applications in drug design where acylation is a necessary step.

The synthesis of 2,6-dimethylbenzoyl chloride can be achieved through several methods:

  • Acylation of 2,6-Dimethylphenol: This method involves treating 2,6-dimethylphenol with thionyl chloride or oxalyl chloride to yield the corresponding acyl chloride.
  • Friedel-Crafts Reaction: A Friedel-Crafts acylation using benzoyl chloride and appropriate methylating agents can also produce this compound .

2,6-Dimethylbenzoyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Polymer Chemistry: This compound can be used to modify polymers through acylation reactions.
  • Photoinitiators: It is utilized as a photoinitiator in UV-curable coatings and inks due to its ability to generate free radicals upon exposure to light.

Interaction studies involving 2,6-dimethylbenzoyl chloride typically focus on its reactivity with nucleophiles and other electrophiles. Research indicates that its solvolysis rates vary depending on solvent polarity and nucleophile strength. For instance, studies have shown that it undergoes solvolysis through an SN1 mechanism when dissolved in polar solvents like ethanol and acetone .

Several compounds share structural similarities with 2,6-dimethylbenzoyl chloride. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
2-Methylbenzoyl ChlorideOne methyl group on benzeneLess sterically hindered than 2,6-dimethylbenzoyl chloride
4-Methylbenzoyl ChlorideOne methyl group at para positionDifferent substitution pattern affects reactivity
Benzoyl ChlorideNo additional methyl groupsSimpler structure; more reactive due to lack of steric hindrance
2,4-Dimethylbenzoyl ChlorideTwo methyl groups at different positionsMay exhibit different solvolysis rates compared to 2,6-isomer

The uniqueness of 2,6-dimethylbenzoyl chloride lies in its specific substitution pattern that influences its reactivity and application potential compared to other benzoyl chlorides.

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

21900-37-8

Wikipedia

2,6-Dimethylbenzoyl chloride

Dates

Last modified: 08-15-2023

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